- Efficient palladium-mediated synthesis of a spirocyclic model for fredericamycin A, Tetrahedron Letters, 1987, 28(2), 171-4

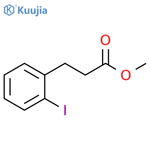

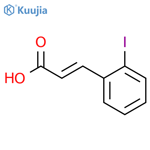

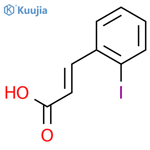

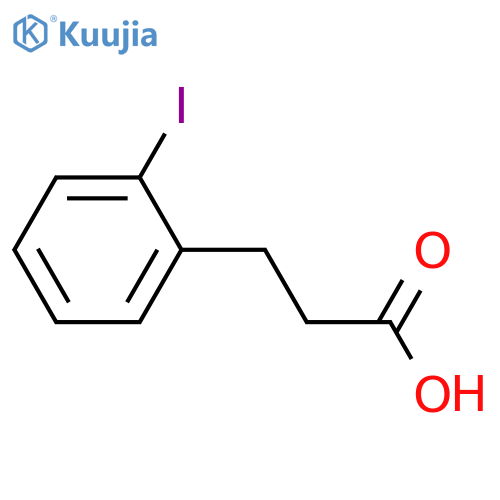

Cas no 96606-95-0 (3-(2-Iodophenyl)propanoic Acid)

96606-95-0 structure

Nome del prodotto:3-(2-Iodophenyl)propanoic Acid

Numero CAS:96606-95-0

MF:C9H9IO2

MW:276.071035146713

MDL:MFCD00040789

CID:802820

PubChem ID:329765331

3-(2-Iodophenyl)propanoic Acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-(2-Iodophenyl)propanoic acid

- 3-(2-IODOPHENYL)PROPIONIC ACID

- Benzenepropanoic acid,2-iodo-

- 2-Iodobenzenepropanoic acid

- Benzenepropanoic acid, 2-iodo-

- 2-Iodo-benzenepropanoic acid

- AK112430

- 2-iodobenzenepropionic acid

- 3-(2'-Iodophenyl)propionic acid

- POJTZKMVSQVKNR-UHFFFAOYSA-N

- 3-(2-iodanylphenyl)propanoic acid

- 3-(2-Iodo-phenyl)-propionic acid

- OR6479

- SBB068273

- 6771AC

- MB00406

- FCH1321240

- 2-Iodobenzenepropanoic acid (ACI)

- s10171

- AKOS005216849

- WDA60695

- SY238889

- 3-(2-Iodophenyl)propionic acid, 97%

- SCHEMBL4336097

- 3-(2-Iodophenyl)propanoicacid

- DTXSID50371515

- 96606-95-0

- CS-0156655

- DS-5647

- MFCD00040789

- 3-(2-Iodophenyl)propanoic Acid

-

- MDL: MFCD00040789

- Inchi: 1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)

- Chiave InChI: POJTZKMVSQVKNR-UHFFFAOYSA-N

- Sorrisi: O=C(CCC1C(I)=CC=CC=1)O

Proprietà calcolate

- Massa esatta: 275.96500

- Massa monoisotopica: 275.965

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 12

- Conta legami ruotabili: 3

- Complessità: 159

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.3

- Superficie polare topologica: 37.3

Proprietà sperimentali

- Densità: 1.775

- Punto di fusione: 87-92 °C

- Punto di ebollizione: 354 ºC

- Punto di infiammabilità: 168 ºC

- Indice di rifrazione: 1.624

- PSA: 37.30000

- LogP: 2.30840

3-(2-Iodophenyl)propanoic Acid Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Danger

- Dichiarazione di pericolo: H302-H315-H318-H335

- Dichiarazione di avvertimento: P261-P280-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 22-37/38-41-52/53

- Istruzioni di sicurezza: 26-39-61

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Keep in dark place,Sealed in dry,Room Temperature

3-(2-Iodophenyl)propanoic Acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013033530-1g |

3-(2'-Iodophenyl)propionic acid |

96606-95-0 | 97% | 1g |

$1504.90 | 2023-08-31 | |

| abcr | AB109498-1 g |

3-(2-Iodophenyl)propionic acid; . |

96606-95-0 | 1 g |

€129.60 | 2023-07-20 | ||

| Apollo Scientific | OR6479-5g |

3-(2-Iodophenyl)propanoic acid |

96606-95-0 | 97% | 5g |

£150.00 | 2025-02-20 | |

| Apollo Scientific | OR6479-1g |

3-(2-Iodophenyl)propanoic acid |

96606-95-0 | 97% | 1g |

£19.00 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CH003-200mg |

3-(2-Iodophenyl)propanoic Acid |

96606-95-0 | 97% | 200mg |

109.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | K12905-5g |

3-(2-IODOPHENYL)PROPIONIC ACID |

96606-95-0 | >95% | 5g |

$995 | 2023-09-04 | |

| eNovation Chemicals LLC | Y0986955-10g |

3-(2-Iodophenyl)propanoic acid |

96606-95-0 | 95% | 10g |

$320 | 2024-08-02 | |

| abcr | AB109498-250mg |

3-(2-Iodophenyl)propionic acid; . |

96606-95-0 | 250mg |

€87.80 | 2025-02-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I19220-5g |

3-(2-Iodophenyl)propanoicacid |

96606-95-0 | 97% | 5g |

¥587.0 | 2024-07-19 | |

| A2B Chem LLC | AI65320-250mg |

3-(2-Iodophenyl)propionic acid |

96606-95-0 | 97% | 250mg |

$12.00 | 2024-07-18 |

3-(2-Iodophenyl)propanoic Acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide , Water

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Formic acid , Triethylamine

Riferimento

- The photo-dehydro-Diels-Alder (PDDA) reaction - a powerful method for the preparation of biaryls, Synthesis, 2007, (3), 464-477

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Riferimento

- Copper-catalyzed cross-coupling of O-alkyl hydroxamates with aryl iodides, Synthesis, 2012, 44(15), 2413-2423

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux; overnight, reflux

Riferimento

- A preparation of oxyphenyl and sulfanylphenyl derivatives of amino acids, useful as glycine transporter inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Guanidine nitrate , Oxygen , Hydrazine hydrate (1:1) Solvents: Ethanol , Ethyl acetate ; 16 h, rt; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

Riferimento

- Synthetic Studies Toward the Skyllamycins: Total Synthesis and Generation of Simplified Analogues, Journal of Organic Chemistry, 2018, 83(13), 7250-7270

Synthetic Routes 6

Condizioni di reazione

Riferimento

- The Endocyclic Restriction Test: An Investigation of the Geometries of Thiophilic Additions of Aryl Radicals and Aryllithium Reagents to Dithioesters, Journal of Organic Chemistry, 1994, 59(24), 7410-13

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: N-Iodosuccinimide , Sulfuric acid Solvents: Acetic acid

Riferimento

- Iodination of aromatic compounds by N-iodosuccinimide in organic solvents in the presence of H2SO4, Izvestiya Vysshikh Uchebnykh Zavedenii, 2002, 45(3), 48-51

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Formic acid , Triethylamine Solvents: Dimethylformamide ; 0 °C; 12 h, 65 °C

1.2 Reagents: Water ; 6 h, 90 °C

1.2 Reagents: Water ; 6 h, 90 °C

Riferimento

- Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation, Organic Letters, 2018, 20(2), 345-348

Synthetic Routes 9

Condizioni di reazione

Riferimento

- An Approach to Lysergic Acid Utilizing an Intramolecular Isomuenchnone Cycloaddition Pathway, Journal of Organic Chemistry, 1995, 60(9), 2704-13

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Formic acid, compd. with N,N-diethylethanamine (5:2)

Riferimento

- The effect of vinyl esters on the enantioselectivity of the lipase-catalyzed transesterification of alcohols, Tetrahedron: Asymmetry, 2001, 12(4), 585-596

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketones and Cyclopentenones via Pd-Catalyzed Cyclization of ω-(2-Iodoaryl)alkanenitriles and Related Compounds, Journal of Organic Chemistry, 2002, 67(26), 9428-9438

Synthetic Routes 12

Condizioni di reazione

Riferimento

- Copper-Catalyzed Dynamic Kinetic C-P Cross-Coupling/Cyclization for the Concise Asymmetric Synthesis of Six-, Seven- and Eight-Membered P-Stereogenic Phosphorus Heterocycles, Angewandte Chemie, 2022, 61(24),

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Formic acid , Formic acid, compd. with N,N-diethylethanamine (5:2)

Riferimento

- On Homogeneous Gold/Palladium Catalytic Systems, Advanced Synthesis & Catalysis, 2012, 354(1), 133-147

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium

Riferimento

- Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes, Chemical Science, 2022, 13(11), 3161-3168

3-(2-Iodophenyl)propanoic Acid Raw materials

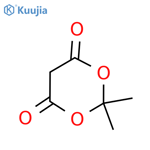

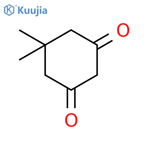

- 5,5-dimethylcyclohexane-1,3-dione

- 2-Propenoic acid, 3-(2-iodophenyl)-, (E)-

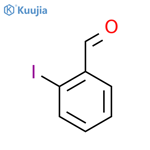

- 2-Iodobenzaldehyde

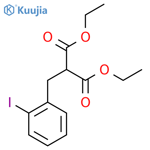

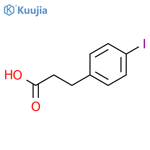

- Benzenepropanoic acid, 2-iodo-, methyl ester

- Diethyl 2-(2-iodobenzyl)malonate

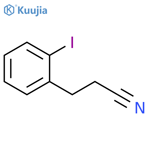

- Benzenepropanenitrile, 2-iodo-

- 2,2-dimethyl-1,3-dioxane-4,6-dione

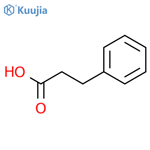

- 3-Phenylpropionic acid

- 2-Propenoic acid,3-(2-iodophenyl)-

3-(2-Iodophenyl)propanoic Acid Preparation Products

3-(2-Iodophenyl)propanoic Acid Letteratura correlata

-

2. Back matter

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

96606-95-0 (3-(2-Iodophenyl)propanoic Acid) Prodotti correlati

- 1219804-07-5(P-TOLUALDEHYDE-2,3,5,6-D4)

- 1805016-07-2(5-Cyano-3-(difluoromethyl)-4-methylpyridine-2-carbonyl chloride)

- 94279-99-9(dimetacrine)

- 2411289-47-7(1-(Oxirane-2-carbonyl)-4-{[2-(trifluoromethyl)phenoxy]methyl}piperidine)

- 1806388-31-7(Ethyl 3-(3-bromo-2-oxopropyl)-5-methylphenylacetate)

- 1414958-81-8(tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate)

- 1324440-06-3(N-[(thiophen-2-yl)methyl]oxane-4-carboxamide)

- 914261-00-0(trans-1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)piperidine-3-carboxylic acid)

- 1396877-80-7(ethyl 4-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carbonylpiperazine-1-carboxylate)

- 93877-26-0(1-(4-phenylphenyl)cyclopentane-1-carboxylic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:96606-95-0)3-(2-Iodophenyl)propanoic Acid

Purezza:99%/99%

Quantità:5g/25g

Prezzo ($):155.0/646.0